molecular formula C15H11N3O B1208240 Eudistomin M CAS No. 88704-39-6

Eudistomin M

Cat. No. B1208240
CAS RN: 88704-39-6
M. Wt: 249.27 g/mol
InChI Key: WDLOHMDDICIDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudistomin M is a natural product found in Eudistoma olivaceum with data available.

Scientific Research Applications

1. Antimicrobial and Phototoxic Properties Eudistomin M, along with other eudistomins, has been studied for its phototoxic properties against various organisms. Research conducted on β-carboline derivatives isolated from the Caribbean tunicate "Eudistoma olivaceum" showed that eudistomins, including eudistomin M, demonstrated UVA-dependent phototoxicity against viruses, bacteria, yeast, and mammalian cells. This suggests a potential for these compounds in antimicrobial applications, although the mechanisms of action may vary between different organisms (Hudson et al., 1988).

2. Cytotoxicity Against Cancer and Pathogens Eudistomin M has been found to have cytotoxic effects against various cancer cell lines and human pathogens. An efficient synthesis of eudistomin U, a similar β-carboline, indicated its potential in anti-cancer and anti-bacterial applications, particularly against Gram-positive bacteria. These findings highlight the therapeutic potential of eudistomins in treating cancers and infections (Roggero, Giulietti, & Mulcahy, 2014).

3. Interaction with DNA Eudistomin M, as part of the β-carboline class, has been studied for its ability to bind to DNA. Investigations into the DNA-binding nature of eudistomin U, which shares similarities with eudistomin M, suggest a complex binding mechanism. This research is crucial for understanding how eudistomins interact with cellular components, which is vital for developing therapeutic applications (Giulietti et al., 2016).

4. Myofilament Force Stimulation in Muscle Eudistomin M has been observed to stimulate myofilament force and ATPase activity in skeletal muscle, suggesting a potential role in muscular health or disorders. This compound was found to increase the Ca++ sensitivity of the contractile apparatus in skeletal muscles, pointing to a possible application in muscle-related therapies or research (Ohizumi et al., 1998).

properties

CAS RN

88704-39-6

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C15H11N3O/c19-9-3-4-12-11(8-9)10-5-7-17-15(14(10)18-12)13-2-1-6-16-13/h1-8,16,18-19H

InChI Key

WDLOHMDDICIDKH-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O

Canonical SMILES

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O

Other CAS RN

88704-39-6

synonyms

eudistomin M

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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